FL118 Exhibits ≥25-Fold Greater Growth Inhibition Potency Than Topotecan in Colon Cancer Cells
In direct head-to-head comparison, FL118 exhibited ≥25-fold greater effectiveness than topotecan at inhibiting cancer cell growth and colony formation in SW620 colorectal cancer cells [1]. The same study further demonstrated that while topotecan could inhibit the expression of survivin, Mcl-1, XIAP, or cIAP2, its effectiveness was approximately 10- to 100-fold weaker than FL118 in modulating these antiapoptotic protein targets [1].
| Evidence Dimension | Inhibition of cancer cell growth and colony formation |
|---|---|
| Target Compound Data | FL118 potency as reference baseline |
| Comparator Or Baseline | Topotecan |
| Quantified Difference | FL118 ≥25-fold more effective than topotecan |
| Conditions | SW620 colorectal cancer cells, 72-hour treatment |
Why This Matters
This establishes FL118 as a more potent agent than topotecan in colorectal cancer models, potentially reducing the required therapeutic dose and enabling procurement for studies requiring enhanced in vitro potency.
- [1] Ling X, Liu X, Zhong K, et al. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models. Am J Cancer Res. 2015;7(10):1765–1781. View Source
